molecular formula C8H8BrNO B1265513 N-(3-bromophenyl)acetamide CAS No. 621-38-5

N-(3-bromophenyl)acetamide

Cat. No. B1265513
Key on ui cas rn: 621-38-5
M. Wt: 214.06 g/mol
InChI Key: XXHOHJTVFUJJMT-UHFFFAOYSA-N
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Patent
US07863332B2

Procedure details

691 mL of acetic anhydride are added to a solution cooled to 10° C. of 1200 g (6.976 mol, 1 eq) of 3-bromoaniline in 6 L of dichloromethane in the presence of 1.07 L (7.67 mol, 1.1 eq) of triethylamine and 25.6 g (0.209 mol, 0.03 eq) of 4-(dimethylamino)pyridine. The reaction medium is stirred at room temperature for 4 hours and then hydrolyzed with 850 mL of 1N hydrochloric acid solution, and the phases are separated by settling. The organic phase is washed with 0.5N hydrochloric acid solution and then with water, and the solvent is evaporated off. After recrystallization from diisopropyl ether/heptane, 1506.1 g of N-(3-bromophenyl)acetamide are obtained in solid form. Yield=100%
Quantity
691 mL
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
1.07 L
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two
Quantity
25.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=1)[NH2:12].C(N(CC)CC)C>ClCCl.CN(C)C1C=CN=CC=1>[Br:8][C:9]1[CH:10]=[C:11]([NH:12][C:5](=[O:7])[CH3:6])[CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
691 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1200 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
1.07 L
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 L
Type
solvent
Smiles
ClCCl
Name
Quantity
25.6 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrolyzed with 850 mL of 1N hydrochloric acid solution, and the phases are separated
WASH
Type
WASH
Details
The organic phase is washed with 0.5N hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
with water, and the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
After recrystallization from diisopropyl ether/heptane, 1506.1 g of N-(3-bromophenyl)acetamide
CUSTOM
Type
CUSTOM
Details
are obtained in solid form

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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